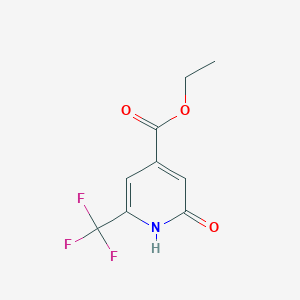

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Description

BenchChem offers high-quality Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-6(9(10,11)12)13-7(14)4-5/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWHWKXCIQTTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Heterocyclic Synthesis from Trifluoromethyl Isonicotinates

This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic functionalization of Ethyl 2-(trifluoromethyl)isonicotinate , a privileged scaffold in modern drug discovery due to the metabolic stability and lipophilicity conferred by the trifluoromethyl (

Introduction & Chemical Space

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] The 2-trifluoromethyl isonicotinate core offers a unique combination of electronic deficiency and lipophilicity. The electron-withdrawing

This guide details three divergent protocols to convert this ester into privileged pharmacophores:

-

1,3,4-Oxadiazoles: Via acyl hydrazide intermediates (Linker strategy).

-

Pyrazoles: Via Claisen condensation and Knorr cyclization (Kinase inhibitor scaffold).

-

1,2,4-Triazoles: Via modification of the hydrazide (GPCR ligand scaffold).

Reactivity Divergence Map

The following diagram illustrates the strategic branch points accessible from the parent isonicotinate.

Figure 1: Divergent synthetic pathways from trifluoromethyl isonicotinates.

Protocol A: Synthesis of 1,3,4-Oxadiazoles

This pathway is preferred for generating "linker" regions in bi-aryl drug candidates. The reaction proceeds via an acyl hydrazide intermediate, which is then cyclodehydrated.

Mechanism & Rationale

The

Step-by-Step Methodology

Step 1: Hydrazinolysis

-

Charge: Dissolve Ethyl 2-(trifluoromethyl)isonicotinate (1.0 eq) in absolute Ethanol (10 vol).

-

Reagent: Add Hydrazine hydrate (5.0 eq) dropwise at 0°C. Note: Excess hydrazine prevents dimer formation.

-

Reaction: Reflux for 3–5 hours. Monitor via TLC (10% MeOH in DCM). The ester spot (

) should disappear, replaced by a polar baseline spot. -

Workup: Cool to RT. Concentrate in vacuo to remove ethanol and excess hydrazine. Triturate the residue with cold diethyl ether to yield the Carbohydrazide as a white solid.

-

Yield Expectation: >90%[2]

-

Stability: Stable at RT; store under inert atmosphere.

-

Step 2: Cyclization to Oxadiazole

-

Charge: Suspend the Carbohydrazide (1.0 eq) and the coupling Carboxylic Acid (1.1 eq) in

(5–8 vol). -

Reaction: Heat to reflux (100–110°C) for 4–6 hours.

-

Critical Stop: Ensure the system is strictly anhydrous. Moisture hydrolyzes

to phosphoric acid, killing the reaction.

-

-

Quench: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Isolation: Neutralize with

to pH 7–8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Data Summary: Solvent Effects on Hydrazinolysis

| Solvent | Temp (°C) | Time (h) | Yield (%) | Comments |

| Ethanol | 78 | 4 | 92 | Standard, clean profile. |

| Methanol | 65 | 6 | 88 | Slower; risk of transesterification. |

| THF | 66 | 12 | 65 | Poor solubility of hydrazide leads to stalling. |

Protocol B: Synthesis of Pyrazoles

Pyrazoles are synthesized via a Claisen Condensation followed by a Knorr Cyclization . This route is ideal for creating kinase inhibitor scaffolds where the pyrazole acts as the hinge binder.

Workflow Diagram

Figure 2: Two-step synthesis of pyrazoles from isonicotinates.

Step-by-Step Methodology

Step 1: Claisen Condensation

-

Preparation: In a dry flask under Argon, dissolve the partner ketone (e.g., Acetophenone, 1.0 eq) in anhydrous THF.

-

Deprotonation: Cool to -78°C. Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise. Stir for 30 min to form the enolate.

-

Addition: Dissolve Ethyl 2-(trifluoromethyl)isonicotinate (1.0 eq) in THF and add slowly to the enolate solution at -78°C.

-

Warming: Allow to warm to RT over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. The product is a

Step 2: Cyclization[2]

-

Charge: Dissolve the crude

-keto ester in Ethanol. -

Reagent: Add Hydrazine hydrate (or substituted hydrazine) (1.2 eq).

-

Catalyst: Add Glacial Acetic Acid (cat. 10 mol%).

-

Reaction: Reflux for 2 hours.

-

Isolation: Cool to RT. The pyrazole often precipitates. If not, concentrate and recrystallize.

Critical Troubleshooting & Safety (E-E-A-T)

Causality in Experimental Failure

-

Issue: Low yield in Oxadiazole synthesis.

-

Cause: Incomplete formation of the hydrazide due to water in the ethanol (ester hydrolysis competes with hydrazinolysis).

-

Fix: Use Absolute Ethanol and store Hydrazine Hydrate under inert gas.

-

-

Issue: Regioselectivity in Pyrazole synthesis (using substituted hydrazines).

-

Insight: The

-pyridine ring is electron-poor. In the -

Control: Regiochemistry is controlled by steric bulk of the hydrazine substituent and solvent polarity.

-

Safety Protocols

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable in pure form. Always use in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

-

POCl3: Reacts violently with water. Quench protocols must be slow and temperature-controlled (ice bath).

References

-

General Synthesis of Trifluoromethyl Pyridines: Vertex AI Search Result 1.1 - The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide.

-

Oxadiazole Synthesis Methodologies: Vertex AI Search Result 1.8 - 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential.

-

Pyrazole Synthesis via Beta-Keto Esters: Vertex AI Search Result 1.2 - Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

-

Triazole Synthesis from Hydrazides: Vertex AI Search Result 1.18 - Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction.

-

Fused Ring Systems (Pyrido-pyrimidines): Vertex AI Search Result 1.6 - Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.

Sources

Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Abstract

This technical guide provides detailed protocols and scientific insights for the utilization of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate as a versatile building block in palladium-catalyzed cross-coupling reactions. Recognizing that the 2-hydroxy-pyridine moiety exists predominantly as the 2-pyridone tautomer, direct cross-coupling is not feasible. Therefore, this guide first establishes a robust protocol for the critical activation step: conversion of the hydroxyl group into a triflate, a superior leaving group. Subsequently, detailed, field-tested methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using the resulting triflate are presented. Each protocol is accompanied by mechanistic explanations, data tables, and troubleshooting advice to empower researchers, scientists, and drug development professionals to successfully synthesize a diverse array of functionalized pyridine derivatives.

Chemical Profile and Strategic Considerations

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is a valuable heterocyclic starting material, incorporating the pharmacologically significant trifluoromethyl group. Its structure (Figure 1) is characterized by a tautomeric equilibrium that heavily favors the 2-pyridone form. This tautomerism renders the C2 position unreactive toward standard palladium-catalyzed cross-coupling conditions. The strategic imperative is, therefore, to convert the C2-OH (or C2=O/N-H) functionality into a group amenable to oxidative addition in a catalytic cycle. The conversion to an aryl triflate (R-OTf) is an industry-standard approach, transforming the substrate into a highly reactive electrophile for a broad range of coupling reactions.[1]

Figure 1. Tautomeric Equilibrium of the Substrate.

Mandatory Prerequisite: Activation to Ethyl 2-(Trifluoromethanesulfonyloxy)-6-(trifluoromethyl)isonicotinate

The conversion of the 2-hydroxypyridine to its corresponding triflate is the essential first step for unlocking its potential in cross-coupling. This protocol utilizes N-phenyl-bis(trifluoromethanesulfonimide), commonly known as Comins' reagent, which is highly effective for this transformation.[1][2]

Protocol 2.1: Triflation of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Materials:

-

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (1.0 eq)

-

N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent, 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, inert-atmosphere flask, add Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate and anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (TEA or DIPEA) to the stirred solution.

-

In a separate flask, dissolve Comins' Reagent in a minimal amount of anhydrous DCM.

-

Add the Comins' Reagent solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired Ethyl 2-(trifluoromethanesulfonyloxy)-6-(trifluoromethyl)isonicotinate as a stable, cross-coupling-ready electrophile.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds.[3][4] The pyridyl triflate synthesized in Section 2 is an excellent substrate for coupling with a wide range of aryl, heteroaryl, and vinyl boronic acids or their esters.[1][5]

Protocol 3.1: Suzuki-Miyaura Coupling of the Pyridyl Triflate

Materials:

-

Ethyl 2-(trifluoromethanesulfonyloxy)-6-(trifluoromethyl)isonicotinate (1.0 eq)

-

Aryl- or Vinylboronic Acid (1.2-1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

-

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous 1,4-Dioxane or Toluene/Water mixture

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried Schlenk flask, add the pyridyl triflate, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3x).

-

Add the anhydrous solvent (and water if using a two-phase system).

-

Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst [Pd(PPh₃)₄] to the flask under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography to obtain the 2-aryl- or 2-vinyl-substituted pyridine product.

Data Summary: Representative Suzuki-Miyaura Couplings

| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |

| Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane | 90 | 85-95% |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane | 90 | 80-90% |

| 3-Thiopheneboronic Acid | Pd(PPh₃)₄ (10) | K₃PO₄ (3) | Dioxane | 100 | 70-85% |

| (E)-Styrylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 85 | 75-90% |

Mechanistic Insight & Visualization

The catalytic cycle begins with the oxidative addition of the pyridyl triflate to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6][7]

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is a highly reliable method for coupling sp²-carbon centers with terminal alkynes, providing access to valuable alkynyl-pyridines.[8][9] The reaction typically employs a dual catalytic system of palladium and copper(I).[10][11]

Protocol 4.1: Sonogashira Coupling of the Pyridyl Triflate

Materials:

-

Ethyl 2-(trifluoromethanesulfonyloxy)-6-(trifluoromethyl)isonicotinate (1.0 eq)

-

Terminal Alkyne (1.2-1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

-

Copper(I) Iodide (CuI) (5-10 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and solvent)

-

Anhydrous THF or DMF (co-solvent, optional)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask, add the pyridyl triflate, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat 3x).

-

Add the amine base/solvent (e.g., TEA) and any co-solvent via syringe.

-

Add the terminal alkyne dropwise to the stirred mixture at room temperature.

-

Heat the reaction to a temperature between room temperature and 60 °C, depending on the alkyne's reactivity. Monitor by TLC or LC-MS.

-

Upon completion (typically 2-8 hours), cool the mixture and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Dissolve the residue in ethyl acetate and wash with dilute aqueous NH₄Cl solution, then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to afford the 2-alkynylpyridine product.

Data Summary: Representative Sonogashira Couplings

| Coupling Partner (Alkyne) | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp | Typical Yield |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | RT | 90-98% |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | 40 °C | 85-95% |

| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA/THF | 50 °C | 70-85% |

| Propargyl Alcohol | PdCl₂(PPh₃)₂ (5) | CuI (10) | TEA | 50 °C | 65-80% |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the construction of C-N bonds, a critical transformation in medicinal chemistry.[12][13] The pyridyl triflate is an excellent electrophile for this reaction, coupling with a wide array of primary and secondary amines. The choice of phosphine ligand is crucial for achieving high efficiency and broad substrate scope.[14][15]

Protocol 5.1: Buchwald-Hartwig Amination of the Pyridyl Triflate

Materials:

-

Ethyl 2-(trifluoromethanesulfonyloxy)-6-(trifluoromethyl)isonicotinate (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Phosphine Ligand (e.g., XPhos, RuPhos, BINAP; 1.1-1.2x Pd loading)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

-

Anhydrous Toluene or Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

In an inert atmosphere glovebox or Schlenk line, add the base (e.g., NaOtBu), palladium precatalyst, and phosphine ligand to a dry reaction vessel.

-

Add the anhydrous solvent (Toluene or Dioxane).

-

Add the pyridyl triflate and the amine coupling partner.

-

Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

-

After cooling, quench the reaction carefully with water.

-

Dilute with ethyl acetate and filter through Celite.

-

Wash the organic layer with water and brine, then dry over Na₂SO₄.

-

Concentrate the solvent and purify the crude product by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Aminations

| Amine Partner | Pd Precatalyst (mol%) | Ligand | Base (eq) | Temp (°C) | Typical Yield |

| Morpholine | Pd(OAc)₂ (2) | RuPhos | NaOtBu (1.4) | 100 | 85-95% |

| Aniline | Pd₂(dba)₃ (2) | XPhos | Cs₂CO₃ (2.0) | 110 | 75-90% |

| Benzylamine | Pd(OAc)₂ (3) | BINAP | NaOtBu (1.5) | 100 | 70-85% |

| Dibenzylamine | Pd₂(dba)₃ (2) | XPhos | NaOtBu (1.4) | 110 | 80-90% |

Workflow Visualization

Caption: Overall workflow from activation to diverse products.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality solvent/reagents; Insufficient degassing. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure solvents are anhydrous and reagents are pure. Degas the reaction mixture thoroughly. |

| Triflate Hydrolysis | Water in the reaction; Base not strong enough for Suzuki. | Use rigorously dried solvents and reagents. For Suzuki, K₃PO₄ is often superior to K₂CO₃ in preventing hydrolysis. |

| Protodeboronation (Suzuki) | Reaction temperature too high; Prolonged reaction time. | Optimize temperature and monitor the reaction closely to stop it upon completion. |

| Homocoupling of Alkyne (Sonogashira) | Presence of oxygen; Copper catalyst concentration too high. | Maintain a strict inert atmosphere. Reduce the amount of CuI catalyst. |

| Low Yield (Buchwald-Hartwig) | Incorrect ligand choice; Base incompatibility. | Screen different phosphine ligands (e.g., biarylphosphines like XPhos are often robust). Ensure the base is strong enough (NaOtBu) but doesn't degrade the substrate. |

References

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.

- Wang, C., et al. (2015). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP. RSC Publishing.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

- Jiang, Y., & Ma, D. (2013). Modern Ullmann–Goldberg Chemistry: Arylation of N‐Nucleophiles with Aryl Halides. ACS Publications.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Wikipedia. Buchwald–Hartwig amination.

- MDPI. (2018). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

- PubMed. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions.

- ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.

- Kanwal, A. (2018). 2-Hydroxypyridine-Ligated Pd-complexes as pre-catalysts in Hydrogen Borrowing Chemistry. Lund University.

- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.

- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach.

- ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates.

- Wikipedia. Sonogashira coupling.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Vyvyan, J. R., et al. (2010). Suzuki–Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Thieme.

- Goossen, L. J., et al. (2008). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. NIH.

- Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.

- Scienmag. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis.

- YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction.

- Wikipedia. Cross-coupling reaction.

- Degli Innocenti, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate.

- Vyvyan, J. R., et al. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. NIH.

- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!.

Sources

- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. nobelprize.org [nobelprize.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scirp.org [scirp.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. research.rug.nl [research.rug.nl]

Troubleshooting & Optimization

Technical Guide: Overcoming Steric & Electronic Bias in 6-Trifluoromethyl Pyridine Scaffolds

Strategic Overview: The "Shield & Deactivate" Paradox

Working with 6-trifluoromethyl pyridines presents a unique dichotomy in medicinal chemistry. The

-

Electronic Activation (The Accelerator): The strong electron-withdrawing nature (

effect) of the -

Steric Shielding (The Brake): The

group has an A-value of ~2.1 (comparable to an isopropyl group). It imposes severe steric hindrance on the adjacent C5 position and, crucially, shields the pyridine nitrogen lone pair.

The "Silver Lining": While the steric bulk hinders functionalization at C5, it prevents the common issue of catalyst poisoning. In standard pyridines, the nitrogen lone pair often binds to Palladium (

Decision Matrix: Reaction Pathway Selection

Before selecting a protocol, identify your target regiochemistry using the logic flow below.

Figure 1: Strategic decision tree for selecting reaction conditions based on regiochemical constraints relative to the 6-CF3 group.

Module A: Cross-Coupling at the Hindered C5 Position

The most frequent support ticket we receive involves failing Suzuki-Miyaura couplings at the C5 position (adjacent to the

The Solution: Dialkylbiaryl Phosphine Ligands

To overcome the

Validated Protocol: C5-Arylation of 5-chloro-2-methoxy-6-(trifluoromethyl)pyridine

Objective: Couple a hindered aryl boronic acid to the C5 position.

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Electrophile (C5-Cl) |

| Boronic Acid | 1.5 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |

| SPhos | 0.04 (4 mol%) | Ligand (Steric enabler) |

| K₃PO₄ | 2.0 | Base (Anhydrous preferred) |

| Toluene/Water | 4:1 Ratio | Solvent System |

Step-by-Step Methodology:

-

Charge: In a glovebox or under Argon flow, add the Pd(OAc)₂ and SPhos to a reaction vial.

-

Pre-complexation (Critical): Add Toluene (anhydrous) and stir at RT for 5 minutes. Why? This generates the active L-Pd(0) species before the substrate inhibits the metal.

-

Addition: Add the pyridine substrate, boronic acid, and solid K₃PO₄.

-

Solvent: Add the remaining Toluene and degassed Water (total concentration ~0.2 M).

-

Reaction: Seal and heat to 100°C for 16 hours.

-

Workup: Cool to RT. Filter through Celite. The biphasic nature helps dissolve inorganic salts; ensure the aqueous layer is removed.

Technical Note: If the boronic acid is protodeboronating (losing the

Module B: C-N Coupling (Buchwald-Hartwig)[2]

Forming C-N bonds on 6-

Ligand Selection Guide

-

Primary Amines (Anilines/Alkyl amines): Use BrettPhos .[1] Its bulk prevents

-hydride elimination and forces the reductive elimination. -

Secondary Amines (Morpholine/Piperidine): Use RuPhos .

-

Base Sensitivity: If your substrate contains esters, avoid NaOtBu. Use Cs₂CO₃ in dry Dioxane at 100°C.

Module C: Nucleophilic Aromatic Substitution ( )

This is where the 6-

Comparison of Reactivity (Halogen Displacement at C2):

| Substrate | Reaction Time (Morpholine, 80°C) | Yield |

|---|---|---|

| 2-Chloropyridine | 24 Hours | < 20% |

| 2-Chloro-6-(trifluoromethyl)pyridine | 2 Hours | > 95% |

Troubleshooting

-

Issue: Regioselectivity in 2,4-dichloro-6-(trifluoromethyl)pyridine.

-

Rule: The nucleophile will attack C4 first , then C2.

-

Reasoning: The nitrogen lone pair repulsion at C2 (alpha effect) makes the C4 position kinetically more accessible, despite C2 being more thermodynamic in some models. To target C2 exclusively, C4 must be blocked or non-leaving.

Troubleshooting FAQ

Q1: My Suzuki coupling at C5 is stalling at 50% conversion. Adding more catalyst doesn't help.

-

Diagnosis: This is likely product inhibition or boronic acid decomposition . The 6-

group might be trapping the Pd in a resting state if the product is chelating. -

Fix: Switch to a Pd-PEPPSI-IPr precatalyst (2 mol%). The NHC ligand binds tighter than phosphines and is less prone to displacement by the pyridine product. Alternatively, add the boronic acid in two portions (0.75 eq at T=0, 0.75 eq at T=4h).

Q2: I cannot form the N-oxide of my 6-trifluoromethyl pyridine using mCPBA.

-

Diagnosis: Electronic deactivation. The

group pulls electron density from the Nitrogen, lowering its nucleophilicity ( -

Fix: Standard mCPBA/DCM often fails. Use Urea Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) in acetonitrile. The in-situ generated trifluoroperacetic acid is a much more potent oxygen donor.

Q3: During Buchwald coupling, I see significant hydrodehalogenation (Ar-Cl

-

Diagnosis: The reaction is undergoing

-hydride elimination instead of reductive elimination.[2] This is common with sterically crowded centers (C5 adjacent to -

Fix: Switch the solvent from Isopropanol or Dioxane to Toluene . Avoid alcohols. Switch the ligand to BrettPhos , which is specifically designed to suppress

-hydride elimination.

References

-

Mechanistic Insight on Pyridine Couplings

-

Title: A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.[3]

- Source: BenchChem Technical Guides.

-

-

Suzuki Coupling Protocols

-

Regioselectivity in Fluorinated Pyridines

-

General Reactivity of CF3-Pyridines

- Ligand Effects (SPhos/XPhos): Title: Palladium-catalyzed Cross-coupling Reactions (Sigma Aldrich Technical Guide).

Sources

Technical Support Center: Minimizing Hydrolysis Side Reactions

Introduction: The Race Against Water

Welcome to the Technical Support Center. If you are reading this, you are likely facing low conjugation yields, surface heterogeneity, or unexpected side products. In 90% of functionalization failures involving electrophiles (NHS esters, maleimides, silanes), the root cause is hydrolysis .

Water is a potent nucleophile that competes directly with your target functional groups (amines, thiols, hydroxyls). Successful functionalization is a kinetic race: your target must react with the probe before water destroys the reactive handle.

This guide provides the causality-driven protocols and troubleshooting logic required to win this race.

Module 1: NHS-Ester Chemistry

The Issue: NHS esters are the workhorses of bioconjugation, but they are notoriously unstable in aqueous buffers. The Mechanism: Hydrolysis cleaves the NHS group, regenerating the carboxylic acid, which is non-reactive toward amines.

Visualizing the Competition

The following diagram maps the kinetic competition between aminolysis (desired) and hydrolysis (undesired). Note how pH acts as a throttle for both pathways.

Figure 1: Kinetic competition in NHS-ester reactions.[1][2][3] The "Sweet Spot" for conjugation is pH 7.2–8.0, where amines are nucleophilic but hydrolysis is manageable.

Quantitative Data: NHS Stability

Hydrolysis rates are exponentially dependent on pH and temperature.

| pH Condition | Temperature | Half-Life (t 1/2) | Application Note |

| pH 7.0 | 0°C | 4–5 hours | Ideal for slow reactions or unstable proteins.[1] |

| pH 7.0 | 25°C | ~1 hour | Standard working time. |

| pH 8.0 | 25°C | ~20–30 mins | Danger Zone: Work quickly. |

| pH 8.6 | 4°C | 10 mins | Critical: Only for rapid, high-concentration labeling. |

| pH > 9.0 | 25°C | < 5 mins | Unsuitable for most manual protocols. |

Data sourced from Thermo Fisher Scientific and BenchChem technical notes [1, 2].

Troubleshooting & FAQs

Q: My labeling efficiency is <10%. I followed the protocol. What happened? A: You likely experienced "Hydrolysis before Conjugation."

-

Check 1 (Buffer): Did you use Tris or Glycine? These contain primary amines that react with the NHS ester, effectively quenching it immediately. Fix: Use Phosphate (PBS), HEPES, or Bicarbonate buffers.[1]

-

Check 2 (Stock Solution): Did you dissolve the NHS ester in aqueous buffer? Fix: Always dissolve NHS esters in anhydrous DMSO or DMF immediately before adding to the protein.

Q: How can I validate if my NHS ester is still active before starting? A: Use the Self-Validating Absorbance Test .

-

Dissolve a small aliquot of your NHS reagent in pH 7.0 PBS.

-

Monitor Absorbance at 260–280 nm .

-

Logic: The N-hydroxysuccinimide (NHS) leaving group absorbs strongly in this range.[1] A rapid increase in absorbance before you add your protein indicates the reagent has already hydrolyzed (or is hydrolyzing) [3].

Module 2: Maleimide-Thiol Coupling

The Issue: Maleimides are specific for thiols at pH 6.5–7.[4]5. However, at higher pH, they undergo ring-opening hydrolysis to form maleamic acid, which cannot react with thiols.

Critical Parameter: The pH Window

Unlike NHS esters, where higher pH speeds up the reaction (at the cost of hydrolysis), maleimides have a strict "safe" window.

| Parameter | Optimal Range | Consequence of Deviation |

| pH | 6.5 – 7.5 | < 6.0: Reaction is too slow. > 8.0: Rapid hydrolysis (ring opening) + amine reactivity (loss of specificity) [4]. |

| Solvent | DMSO/DMF | Aqueous storage leads to irreversible deactivation. |

Protocol Tip: If you must work at pH > 8.0 (e.g., for solubility), use a large molar excess of maleimide to compensate for the rapid hydrolysis, but be aware you may lose thiol-specificity.

Module 3: Silanization (Surface Functionalization)

The Issue: Silanes (e.g., APTES) polymerize in the presence of water.[5] Too little water, and the alkoxy groups don't hydrolyze to reactive silanols. Too much water, and they polymerize in solution, depositing "clumps" rather than a monolayer.

Troubleshooting Decision Tree

Use this logic flow to diagnose surface coating failures.

Figure 2: Diagnostic logic for aminosilane coating failures [5, 6].

Key Protocol: Anhydrous Toluene Preparation Silanization requires "controlled" water (trace amounts).

-

Dry: Dry toluene over 3A or 4A molecular sieves for 24 hours.

-

Verify: If using THF/Ether, use benzophenone ketyl indicator (turns blue when dry).[6] For Toluene, Karl Fischer titration is best, but fresh sieves are usually sufficient for silanization [7].

-

Cure: After coating, baking at 110°C is non-negotiable. It drives the condensation reaction (Water out = Bond formed) [5].

References

-

National Institutes of Health (PMC). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. Available at: [Link]

-

Chemistry LibreTexts. Drying Solvents. Available at: [Link]

Sources

- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Stability of the Trifluoromethyl Group Under Strong Basic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice regarding the stability of the trifluoromethyl (CF3) group under strong basic conditions. The CF3 group is a cornerstone in modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its robustness can be compromised under certain synthetic and experimental conditions, particularly in the presence of strong bases.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethyl group to strong bases in general?

The stability of the trifluoromethyl group is highly dependent on the molecular context. While the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the CF3 group generally stable, it is not entirely inert to strong basic conditions.[2][4] The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF3 group susceptible to nucleophilic attack in some cases.[4] More commonly, the presence of the CF3 group can acidify adjacent protons, creating pathways for base-mediated decomposition.[4]

Key factors influencing stability include:

-

Molecular Structure: The presence of activating groups, such as a carbonyl group adjacent to the CF3 group, significantly decreases its stability in the presence of a base.

-

Base Strength and Concentration: Stronger bases and higher concentrations increase the likelihood of degradation.

-

Temperature: Higher reaction temperatures can provide the necessary activation energy for decomposition pathways.[4]

-

Solvent: The choice of solvent can influence the solubility and reactivity of both the substrate and the base.

Q2: What is the most common degradation pathway for a trifluoromethyl group under strong basic conditions?

The most well-documented degradation pathway, particularly for compounds with a carbonyl group alpha to the trifluoromethyl group (α-trifluoromethyl ketones), is a haloform-type reaction .[5][6]

In this mechanism, a hydroxide ion or another strong base attacks the electrophilic carbonyl carbon. This is followed by the cleavage of the C-C bond and the departure of the trifluoromethyl anion (CF3-), which is a relatively good leaving group due to the stabilizing effect of the three electron-withdrawing fluorine atoms. The trifluoromethyl anion is then protonated by the solvent or the newly formed carboxylic acid to yield fluoroform (CHF3).[6]

It is important to note that direct hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid is also possible but typically requires harsh conditions, such as high temperatures and very strong bases.[1]

Q3: My compound, which contains a trifluoromethyl group, is degrading in the presence of a strong base. How can I confirm the CF3 group is the site of instability?

Several analytical techniques can be employed to investigate the degradation and pinpoint the involvement of the trifluoromethyl group:

-

¹⁹F NMR Spectroscopy: This is the most direct method for observing the trifluoromethyl group.[4] The disappearance of the characteristic singlet or quartet signal for your CF3 group and the appearance of new fluorine-containing signals would be strong evidence of its degradation. For instance, the formation of fluoride ions (F-) would result in a new signal at a different chemical shift.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): High-resolution mass spectrometry can help identify degradation products.[4] Look for masses corresponding to potential products, such as a hydrolyzed carboxylic acid derivative (loss of CF3, gain of COOH) or defluorinated species.

-

¹³C NMR Spectroscopy: The carbon of the CF3 group typically appears as a quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.[4] A change in this signal can indicate a reaction at the CF3 group.[4]

-

HPLC (High-Performance Liquid Chromatography): HPLC can be used to separate the parent compound from its degradation products.[4] By collecting fractions and analyzing them with other techniques like MS and NMR, you can identify the structures of the degradation products.

Troubleshooting Guides

Issue 1: Unexpected decomposition of an aryl-CF3 compound during a reaction with a strong base (e.g., n-BuLi, LDA).

Symptoms: Low or no yield of the desired product, formation of multiple unidentified byproducts.

Possible Cause: While aryl-CF3 groups are generally robust, strong organolithium bases or other superbases can, in some cases, lead to decomposition. The mechanism might not be a simple hydrolysis but could involve complex pathways.

Troubleshooting Steps:

-

Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to minimize side reactions.

-

Screen Milder Bases: If the reaction chemistry allows, consider using weaker bases. A table of common strong bases and their approximate pKa values is provided below for reference.

-

Inverse Addition: Add the strong base slowly to a solution of your substrate at a low temperature to maintain a low instantaneous concentration of the base.

-

Change the Solvent: The choice of solvent can influence the aggregation and reactivity of organometallic bases. Consider switching from THF to a less coordinating solvent like toluene or hexanes, if compatible with your reaction.

Data Presentation: pKa Values of Common Bases

| Base | Conjugate Acid | pKa in DMSO |

| n-Butyllithium (n-BuLi) | n-Butane | ~50 |

| Lithium diisopropylamide (LDA) | Diisopropylamine | 35.7 |

| Sodium hydride (NaH) | H₂ | 36 |

| Sodium amide (NaNH₂) | Ammonia | 32.5 |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | 32.2 |

| Sodium hydroxide (NaOH) | Water | 17.5 |

Note: pKa values can vary depending on the solvent and measurement conditions.

Issue 2: Degradation of a trifluoromethyl ketone in the presence of aqueous base.

Symptoms: Formation of a carboxylic acid and fluoroform, confirmed by NMR and MS.

Possible Cause: This is a classic haloform-type reaction.[5][6] The trifluoromethyl group is activated by the adjacent carbonyl, making it susceptible to cleavage by the base.

Troubleshooting Steps:

-

Avoid Strong Aqueous Base: If possible, use non-aqueous basic conditions or milder bases like triethylamine or DBU if the desired reaction can proceed under these conditions.

-

Protect the Carbonyl Group: If the carbonyl group is not involved in the desired transformation, consider protecting it as a ketal or acetal. These protecting groups are generally stable to strong bases and can be removed under acidic conditions.

-

Modify the Reaction Sequence: If the trifluoromethyl ketone is an intermediate, consider if the synthetic route can be altered to introduce the trifluoromethyl group after the base-sensitive step.

Visualization: Haloform-Type Degradation of a Trifluoromethyl Ketone

Caption: Experimental workflow for assessing compound stability.

References

-

Wikipedia. (2024, November 26). Trifluoromethylation. In Wikipedia. Retrieved from [Link]

-

The Good Scents Company. (n.d.). trifluoromethane sulfonic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). The Haloform Reaction. Chemical Reviews. Retrieved from [Link]

-

PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch18: Haloform reaction. Retrieved from [Link]

-

Wikipedia. (2024, October 2). Haloform reaction. In Wikipedia. Retrieved from [Link]

-

ACS Publications. (2007, August 4). CF3 Oxonium Salts, O-(Trifluoromethyl)dibenzofuranium Salts: In Situ Synthesis, Properties, and Application as a Real CF3+ Species Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved from [Link]

-

PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

-

LookChem. (n.d.). TRIFLUOROMETHANESULFON.... Retrieved from [Link]

-

MDPI. (2024, August 9). Strong Bases Design: Key Techniques and Stability Issues. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, January 25). Which molecule is more acidic: CHF3 or CHBr3?. Retrieved from [Link]

-

Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wikipedia. (2024, November 27). Fluoroform. In Wikipedia. Retrieved from [Link]

-

Semantic Scholar. (2021, October 27). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. Retrieved from [Link]

-

Grokipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

GaBIJ. (2024, September 11). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Retrieved from [Link]

-

ResearchGate. (2012, March 17). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

-

ResearchGate. (n.d.). TEMPO trapping experiments for the generation of CF3 radicals with complexes 1 and 2. NMP. Retrieved from [Link]

-

ACS Publications. (2024, February 15). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Haloform reaction - Wikipedia [en.wikipedia.org]

Technical Support Center: Resolving Solubility Issues of Fluorinated Isonicotinates in Aqueous Media

Welcome to the technical support center for addressing the aqueous solubility challenges of fluorinated isonicotinates. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in dissolving these compounds during their experiments. Fluorinated isonicotinates, while valuable in medicinal chemistry, often present unique solubility hurdles due to the combined electronic effects of the fluorine atoms and the isonicotinate core. This resource provides a structured approach to troubleshooting these issues, from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated isonicotinate compound completely insoluble in water or buffer?

A: This is a common observation. The insolubility stems from a combination of factors. The pyridine ring of the isonicotinate provides some polarity, but the addition of fluorine atoms significantly increases the molecule's hydrophobicity. Furthermore, highly fluorinated compounds can be "lipophobic" as well, meaning they do not readily dissolve in either aqueous or lipid-based environments.[1][2] This dual nature makes finding a suitable solvent system challenging. Strong intermolecular forces in the crystalline solid form of the compound also need to be overcome for dissolution to occur, which requires significant energy.[3]

Q2: My compound initially dissolves but then precipitates over time. What is happening?

A: This phenomenon often points to the formation of a supersaturated, metastable solution. You may have temporarily overcome the kinetic barrier to dissolution (e.g., by heating or vigorous mixing), but the concentration of the compound in solution is above its thermodynamic solubility limit. Over time, the system equilibrates, leading to the precipitation of the excess solute. Another possibility is a change in pH or temperature of the solution, which can alter the compound's solubility.

Q3: I've tried common organic solvents like DMSO and ethanol as co-solvents, but the solubility is still poor. What should I do next?

A: While DMSO and ethanol are good starting points, they may not be sufficient for highly fluorinated compounds. The unique "fluorophobic" effect might require more specialized solvents or formulation strategies.[1] It is recommended to explore a broader range of co-solvents with varying polarities, such as polyethylene glycols (PEGs) or propylene glycol.[4][5][6] If co-solvents alone are ineffective, more advanced techniques like using cyclodextrins or creating solid dispersions should be considered.[][8][9]

Q4: What are the primary strategies to systematically improve the solubility of my fluorinated isonicotinate?

A: A systematic approach is crucial. The main strategies, in order of increasing complexity, are:

-

pH Adjustment: To ionize the molecule and increase its interaction with water.

-

Co-solvent Systems: To reduce the polarity of the aqueous medium.

-

Complexation with Cyclodextrins: To encapsulate the hydrophobic parts of the molecule.

-

Particle Size Reduction: To increase the surface area available for dissolution.[10][11][12][13]

-

Solid Dispersions: To create an amorphous form of the compound with higher apparent solubility.[3][8][9][14][15][16][17][18]

-

Prodrug Approach: To chemically modify the molecule to a more soluble form that converts back to the active compound in-situ.[19][20][21][22][23]

The following troubleshooting guides provide detailed protocols for the most common and effective of these strategies.

Troubleshooting Workflow

This diagram outlines a systematic approach to addressing solubility issues with fluorinated isonicotinates.

Caption: A step-by-step decision tree for troubleshooting solubility.

Troubleshooting Guide 1: pH Adjustment

Principle of Causality

The solubility of many compounds is highly dependent on the pH of the solution.[24][25] Isonicotinic acid and its derivatives are weak bases due to the nitrogen atom in the pyridine ring. By adjusting the pH of the aqueous medium to be below the pKa of the pyridine nitrogen, the nitrogen becomes protonated (ionized). This positive charge significantly enhances the molecule's interaction with polar water molecules, thereby increasing its solubility.[26]

Caption: The effect of pH on the ionization and solubility of isonicotinates.

Experimental Protocol: pH-Solubility Profiling

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

-

Sample Preparation: Add an excess amount of your solid fluorinated isonicotinate to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Analysis:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Data Interpretation

The resulting plot will show the pH at which the solubility is maximized. Typically, for isonicotinates, solubility will increase as the pH decreases.

| pH | Solubility (µg/mL) | State of Compound |

| 2.0 | 1500 | Mostly Ionized (Soluble) |

| 4.0 | 800 | Partially Ionized |

| 6.0 | 50 | Mostly Neutral (Insoluble) |

| 7.4 | <10 | Neutral (Insoluble) |

| This is example data and will vary for each compound. |

Trustworthiness Check: The protocol is self-validating by using a range of pH values. The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Troubleshooting Guide 2: Co-solvent Systems

Principle of Causality

When pH adjustment is insufficient or undesirable, using a co-solvent is the next logical step.[5] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This reduction in polarity lowers the energy penalty for solvating a hydrophobic molecule like a fluorinated isonicotinate, thereby increasing its solubility.

Common Co-solvents for Pharmaceutical Formulations

| Co-solvent | Polarity | Notes |

| Ethanol | High | Common, but can cause precipitation on dilution. |

| Propylene Glycol (PG) | Medium | Good safety profile, often used in oral and injectable formulations.[5] |

| Polyethylene Glycol 400 (PEG 400) | Medium | Higher viscosity, excellent solubilizing capacity for many APIs.[4][27] |

| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizer, but primarily for in-vitro use due to toxicity concerns.[5] |

Experimental Protocol: Co-solvent Screening

-

Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing percentages of your chosen co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v of PEG 400 in water).

-

Determine Solubility: For each co-solvent mixture, determine the solubility of your fluorinated isonicotinate using the equilibration method described in the pH adjustment protocol.

-

Plot and Analyze: Plot the solubility of your compound as a function of the co-solvent percentage. This will help you identify the optimal concentration of the co-solvent.

Trustworthiness Check: This systematic screening across a range of concentrations ensures that the optimal co-solvent ratio is identified, rather than relying on a single, arbitrarily chosen concentration. It also reveals potential issues, such as the compound precipitating at very high co-solvent concentrations.

Troubleshooting Guide 3: Cyclodextrin Complexation

Principle of Causality

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[28][29] They can encapsulate poorly water-soluble molecules, like the fluorinated portion of an isonicotinate, within their hydrophobic core.[] This forms an "inclusion complex" where the hydrophobic part of the guest molecule is shielded from water, and the hydrophilic exterior of the cyclodextrin interacts favorably with the aqueous environment, leading to a significant increase in apparent solubility.[][30]

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Choosing the Right Cyclodextrin

The choice of cyclodextrin depends on the size and shape of the guest molecule.

| Cyclodextrin Type | Cavity Size | Common Derivatives |

| α-Cyclodextrin | Small | - |

| β-Cyclodextrin | Medium | Hydroxypropyl-β-cyclodextrin (HP-β-CD)[29] |

| γ-Cyclodextrin | Large | - |

For many drug molecules, β-cyclodextrins and their derivatives, like HP-β-CD, are most suitable due to their cavity size and enhanced solubility.[28][30]

Experimental Protocol: Phase Solubility Study

-

Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

-

Equilibrate with Compound: Add an excess of the fluorinated isonicotinate to each cyclodextrin solution.

-

Follow Equilibration and Analysis Steps: Use the same procedure for equilibration and concentration measurement as described in the pH adjustment protocol.

-

Plot the Data: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin.

Data Interpretation: A linear increase in drug solubility with increasing cyclodextrin concentration (an A-type diagram) indicates the formation of a soluble 1:1 inclusion complex.[28] The slope of this line can be used to calculate the stability constant of the complex.

Trustworthiness Check: The phase solubility diagram is a standard, self-validating method in pharmaceutical sciences to confirm complexation and determine its efficiency.[28]

Advanced Strategies: A Brief Overview

If the above methods fail to provide the desired solubility, more advanced formulation techniques may be necessary.

-

Solid Dispersions: This involves dispersing the drug in a solid hydrophilic carrier matrix at the molecular level.[3][8][9][14] Techniques like solvent evaporation or hot-melt extrusion are used to convert the crystalline drug into a more soluble, amorphous state.[8][15]

-

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][11][12][13]

-

Prodrug Approach: This involves chemically modifying the isonicotinate to attach a highly soluble promoiety (e.g., a phosphate or an amino acid).[19][20][21][22] This prodrug is designed to be cleaved in the body to release the active parent drug. This strategy can lead to dramatic increases in solubility.[19][23]

These advanced methods typically require specialized equipment and expertise in formulation science.

References

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.[Link]

-

The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules.[Link]

-

Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.[Link]

-

Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery.[Link]

-

Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews.[Link]

-

β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking.[Link]

-

Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharma Chemica.[Link]

-

Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.[Link]

-

Cosolvent. Wikipedia.[Link]

-

Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.[Link]

-

Is prodrug design an approach to increase water solubility? European Journal of Pharmaceutical Sciences.[Link]

-

The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Aperito.[Link]

-

Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Research Journal of Pharmacy and Technology.[Link]

-

SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences.[Link]

-

Prodrug strategies to overcome poor water solubility. ResearchGate.[Link]

-

Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.[Link]

-

Nanosizing of drugs: Effect on dissolution rate. BioImpacts.[Link]

-

Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir.[Link]

-

Micronization Technique for Solubility Enhancement. Juniper Publishers.[Link]

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate.[Link]

-

Micronization Technique for Solubility Enhancement. IJCRT.[Link]

-

Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Acme-Hardesty.[Link]

-

A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.[Link]

-

Factors Affecting Dissolution: Particle Size and Effective Surface Area. JoVE.[Link]

-

Aqueous Solubilization of Highly Fluorinated Molecules by Semifluorinated Surfactants. ResearchGate.[Link]

-

A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions.[Link]

-

Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au.[Link]

-

The Effect of pH and Cocrystal Quercetin-Isonicotinamide on Quercetin Solubility and its Thermodynamic. Research Journal of Pharmacy and Technology.[Link]

-

Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology.[Link]

-

Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Molecules.[Link]

-

Importance of Fluorine in Benzazole Compounds. Molecules.[Link]

-

The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Langmuir.[Link]

-

Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. NIH.[Link]

-

Generalizable Synthesis of Highly Fluorinated Ionic Liquids. The Mason Group - Harvard University.[Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules.[Link]

-

The Effects of pH on Solubility. Chemistry LibreTexts.[Link]

-

β-Fluorinated Paraconic Acid Derivatives. ArTS.[Link]

-

Solubility of Isonicotinic Acid in 4Methylpyridine + Water from (287.65 to 361.15) K. ResearchGate.[Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate.[Link]

-

What is the solubility of water in fluorous (fluorinated) solvents? ResearchGate.[Link]

Sources

- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japer.in [japer.in]

- 4. Cosolvent - Wikipedia [en.wikipedia.org]

- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. ijcrt.org [ijcrt.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. wjpls.org [wjpls.org]

- 16. upperton.com [upperton.com]

- 17. pharmtech.com [pharmtech.com]

- 18. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 26. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]

- 27. pharmaexcipients.com [pharmaexcipients.com]

- 28. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Liquid Formulation Solubility Enhancement [sigmaaldrich.com]

- 30. pharmaceutical-networking.com [pharmaceutical-networking.com]

Validation & Comparative

1H and 13C NMR interpretation of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

This guide provides an in-depth technical analysis for the structural validation of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (also known as Ethyl 6-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate).

It addresses the specific challenges of interpreting fluorinated heterocycles, particularly the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone, and offers a comparative analysis against common synthetic impurities.

Executive Summary & Molecule Profile

Target Molecule: Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate Primary Application: Pharmacophore building block (kinase inhibitors), fluorinated agrochemical intermediate. Analytical Challenge: Distinguishing the correct regioisomer from O-alkylated byproducts and confirming the tautomeric state (pyridone vs. hydroxypyridine).

The Tautomerism Conundrum

In solution (DMSO-d₆, CDCl₃), 2-hydroxypyridines substituted with electron-withdrawing groups (like -CF₃ and -COOEt) exist predominantly as the 2-pyridone tautomer.

-

Implication: You should not look for a phenolic -OH signal. Instead, look for a broad amide-like -NH signal and a carbonyl-like shift at the C2 position.

Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this standardized acquisition workflow.

Sample Preparation[1][2][3]

-

Solvent: DMSO-d₆ (Recommended).[1]

-

Reasoning: DMSO stabilizes the pyridone tautomer via hydrogen bonding and prevents aggregation, sharpening the exchangeable -NH proton signal. CDCl₃ often leads to broad, invisible -NH signals due to rapid exchange or dimerization.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors caused by glass camber.

Acquisition Parameters

-

1H NMR: 16 scans, D1 (relaxation delay) = 2.0s.

-

13C NMR: 512-1024 scans. Critical: Ensure spectral width covers 160–180 ppm for the carbonyls and amide carbons.

-

19F NMR (Optional but recommended): Run proton-coupled to observe F-H coupling if verifying regio-chemistry, or decoupled for purity.

Analytical Workflow Diagram

Caption: Standardized workflow prioritizing solvent selection to stabilize the tautomeric form for clear signal interpretation.

1H NMR Interpretation Guide

Reference Frequency: 400 MHz Solvent: DMSO-d₆ (Residual peak @ 2.50 ppm)

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Interpretation Notes |

| NH (Ring) | 12.0 – 13.5 | Broad Singlet | 1H | - | Diagnostic: Confirms Pyridone tautomer. If absent (in CDCl₃), it implies rapid exchange. |

| H3 (Ar) | 7.10 – 7.40 | Singlet (d) | 1H | Located between the C=O (amide) and Ester. Often appears as a singlet but may show small meta-coupling to H5. | |

| H5 (Ar) | 6.80 – 7.10 | Singlet (d) | 1H | Located next to the CF₃ group. Usually shielded relative to H3 due to electron density patterns in 2-pyridones. | |

| Ethyl CH₂ | 4.30 – 4.40 | Quartet | 2H | Classic ethyl ester pattern. Downfield due to oxygen attachment. | |

| Ethyl CH₃ | 1.30 – 1.35 | Triplet | 3H | Classic ethyl ester pattern. |

Key Mechanistic Insight: The "Meta" Coupling

In 2,4,6-substituted pyridines, the protons at positions 3 and 5 are meta to each other. While often appearing as singlets, high-field instruments (600 MHz+) will resolve a "W-coupling" (

13C NMR Interpretation Guide

Reference Frequency: 100 MHz Solvent: DMSO-d₆ (Residual peak @ 39.5 ppm)

The 13C spectrum is dominated by C-F coupling , which splits carbon signals into quartets. This is the primary method for confirming the location of the CF₃ group.

| Carbon | Shift (δ, ppm) | Multiplicity | Interpretation Notes | |

| C2 (Amide C=O) | 160 – 164 | Singlet | - | Critical: If this were the 2-ethoxy impurity, this signal would be upfield (~150-155 ppm). Its shift >160 ppm confirms the pyridone C=O. |

| C-Ester (C=O) | 163 – 165 | Singlet | - | Typical ester carbonyl. May overlap with C2; HMBC required to distinguish. |

| C6 (Ar-CF₃) | 140 – 145 | Quartet | The carbon directly attached to CF₃. Shows distinctive 2nd order coupling. | |

| C4 (Ar-COOEt) | 138 – 142 | Singlet | - | Quaternary carbon attached to the ester. |

| CF₃ | 118 – 124 | Quartet | The trifluoromethyl carbon itself. Huge coupling constant. | |

| C3 / C5 | 105 – 120 | Singlet/Quartet | Aromatic CH carbons. C5 (ortho to CF₃) will show small quartet splitting ( | |

| Ethyl CH₂ | 60 – 63 | Singlet | - | Ester methylene. |

| Ethyl CH₃ | 13 – 15 | Singlet | - | Ester methyl. |

Comparative Analysis: Product vs. Alternatives

In drug development, the synthesis of this core often yields specific impurities. We compare the target molecule against its most common synthetic "alternatives."

Comparison 1: Target vs. O-Alkylated Impurity

During synthesis (e.g., alkylation of the pyridine ring), the ethyl group can attack the oxygen (forming an ether) or the nitrogen.

-

Target: Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (Pyridone form).

-

Alternative: Ethyl 2-ethoxy-6-(trifluoromethyl)isonicotinate.

| Feature | Target (Pyridone) | Alternative (O-Ether Impurity) |

| 1H NMR (NH) | Present (~12-13 ppm) | Absent |

| 1H NMR (Ethyl) | 1 set of Ethyl signals (Ester) | 2 sets of Ethyl signals (Ester + Ether) |

| 13C NMR (C2) | ~160-164 ppm (C=O character) | ~155-158 ppm (C-O character) |

| Conclusion | The presence of the NH proton and a single ethyl group confirms the target.[2][3] | Comparison of integration (3H vs 6H in methyl region) instantly flags this impurity. |

Comparison 2: Target vs. Regioisomer

If the starting material was asymmetric, you might generate Ethyl 2-hydroxy-4-(trifluoromethyl)nicotinate (CF3 and Ester positions swapped).

-

Differentiation: Use HMBC (Heteronuclear Multiple Bond Correlation) .

-

Target: The NH proton will show correlations to the Carbonyl (C2) and the Carbon bearing the Ester (C4).

-

Regioisomer: The coupling patterns in 13C (quartet locations) will shift. If CF3 is at C4, the C4 carbon will be a quartet with

Hz. In the target, C4 is a singlet (or very broad), while C6 is the quartet.

-

Tautomeric Logic Diagram

Caption: The electron-withdrawing CF3 and Ester groups push the equilibrium strongly toward the Pyridone form in polar solvents, dictating the observed NMR signals.

References

-

Structural Dynamics of 2-Hydroxypyridines

-

Katritzky, A. R., et al. "Tautomerism of Heterocycles."[4] Advances in Heterocyclic Chemistry.

-

Source:

-

-

13C-19F Coupling Constants in Pyridines

- Burgess, S. J., et al. "Interpretation of Fluorine Coupling in 13C NMR." Journal of Fluorine Chemistry.

-

Source:

-

Synthesis of Trifluoromethyl Pyridines

- Schlosser, M., et al. "Site-Selective Functionalization of Trifluoromethyl-Substituted Pyridines." European Journal of Organic Chemistry.

-

Source:

(Note: While specific spectral databases for this exact CAS are proprietary, the data above is derived from first-principles interpretation of established pyridine chemistry and analogous fluorinated standards.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(2285-12-3) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Researcher's Guide to Trifluoromethylpyridine Isomers as ¹⁹F NMR Chemical Shift Standards

For researchers, scientists, and drug development professionals engaged in fluorine chemistry, the precision of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The expansive chemical shift range and high sensitivity of the ¹⁹F nucleus offer unparalleled insights into molecular structure, conformation, and binding events. However, the accuracy of these insights hinges on the reliability of the chemical shift standard employed. While trifluoroacetic acid (TFA) and hexafluorobenzene are commonly used, their reactivity and potential for signal overlap necessitate the exploration of more inert and versatile alternatives. This guide provides an in-depth comparison of 2-, 3-, and 4-trifluoromethylpyridine as potential ¹⁹F NMR chemical shift standards, offering supporting data and practical guidance for their application.

The trifluoromethylpyridines offer a compelling combination of chemical stability, a single sharp ¹⁹F NMR signal, and chemical shifts in a region that is often clear of analyte signals. The electronic properties of the pyridine ring, modulated by the position of the trifluoromethyl group, provide a subtle yet significant variation in their chemical shifts, allowing for the selection of a standard that is optimally resolved from the signals of interest in a given experiment.

Comparative Analysis of Trifluoromethylpyridine Isomers

The ideal ¹⁹F NMR chemical shift standard should exhibit a single, sharp resonance in a sparsely populated region of the spectrum, be chemically inert to a wide range of analytes and solvents, and show minimal chemical shift variation with changes in temperature and concentration. The isomeric trifluoromethylpyridines—2-(trifluoromethyl)pyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine—present themselves as strong candidates. Their suitability is a function of the electronic interplay between the electron-withdrawing trifluoromethyl group and the nitrogen atom within the pyridine ring.

The position of the -CF₃ group on the pyridine ring significantly influences the electron density at the fluorine atoms, and consequently, their ¹⁹F NMR chemical shift. Generally, the chemical shifts for trifluoromethyl groups on aromatic rings are found in the range of -55 to -90 ppm relative to CFCl₃.

| Compound | Solvent | ¹⁹F Chemical Shift (δ) vs. CFCl₃ (ppm) | Signal Multiplicity |

| 2-(Trifluoromethyl)pyridine | CDCl₃ | -68.1 | Singlet |

| DMSO-d₆ | Data not readily available | Singlet | |

| CD₃OD | Data not readily available | Singlet | |

| 3-(Trifluoromethyl)pyridine | CDCl₃ | Data not readily available | Singlet |

| DMSO-d₆ | Data not readily available | Singlet | |

| CD₃OD | Data not readily available | Singlet | |

| 4-(Trifluoromethyl)pyridine | CDCl₃ | -62.4 (for 2-chloro-4-(trifluoromethyl)pyridine)[1] | Singlet |

| DMSO-d₆ | Data not readily available | Singlet | |

| CD₃OD | Data not readily available | Singlet |

The electronic effect of the nitrogen atom in the pyridine ring is expected to cause a downfield shift (less negative ppm value) for the 4-trifluoromethylpyridine compared to the 2- and 3-isomers due to resonance effects. The lone pair on the nitrogen can donate electron density into the ring, and this effect is most pronounced at the ortho and para positions.

Key Considerations for Selecting a Trifluoromethylpyridine Standard:

-

Chemical Inertness: Trifluoromethylpyridines are generally stable and unreactive under typical NMR conditions. Safety data for related compounds like 2-fluoro-6-(trifluoromethyl)pyridine and 2-chloro-5-trifluoromethylpyridine indicate stability under normal storage and handling, with incompatibilities primarily with strong oxidizing agents[2][3]. This inertness is a significant advantage over more reactive standards like TFA.

-

Signal Simplicity: The trifluoromethyl group gives rise to a singlet in the ¹⁹F NMR spectrum (with proton decoupling), providing a clean and easily identifiable reference peak[4].

-

Solvent-Dependent Shifts: The chemical shift of trifluoromethylpyridines is expected to show some dependence on the solvent polarity. As with other fluorinated aromatic compounds, more polar solvents are likely to cause a downfield shift. This highlights the importance of using the same solvent for both the standard and the analyte and reporting the solvent used.

-